molecular formula C14H12N6O3S B2687954 3-(Pyrazin-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1323707-17-0

3-(Pyrazin-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2687954
CAS RN: 1323707-17-0
M. Wt: 344.35
InChI Key: LCHQEUGULVKYPM-UHFFFAOYSA-N
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Description

The compound “3-(Pyrazin-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole” is a heterocyclic compound with a molecular formula of C14H12N6O3S and a molecular weight of 344.35. It is related to azetidin-3-ylmethanol derivatives, which are known to be CCR6 receptor modulators . These compounds are used in the treatment or prevention of various diseases, conditions, or disorders ameliorated by modulating the CCR6 receptor .

Scientific Research Applications

Antimycobacterial Activity

Studies have shown that pyridines and pyrazines substituted with 1,2,4-oxadiazole derivatives exhibit potent antimycobacterial activity against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, were synthesized and tested, showing activities ranging from 0.5 to 16 times the potency of pyrazinamide. The structural modifications aimed to improve lipophilicity and cellular permeability, suggesting their potential in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998); (Gezginci, Martin, & Franzblau, 2001).

Antifungal and Antibacterial Effects

Compounds with the core structure of 3-(Pyrazin-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal significant correlations in antimicrobial efficacy against various bacterial and fungal strains, highlighting the potential of these derivatives as new antimicrobial agents (Desai & Dodiya, 2014).

Anticancer and Antioxidant Properties

Further research into derivatives of 1,2,4-oxadiazole has explored their potential anticancer and antioxidant activities. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were designed and synthesized, showing good potency in vitro anti-cancer activity in a panel of cell lines. This suggests that structural modifications of this compound can enhance its biological activity, offering a pathway to new therapeutic agents with improved bioactivity (Maftei et al., 2016).

Chemical Reactivity and Molecular Docking

The chemical reactivity, molecular docking, and spectroscopic analysis of oxadiazole derivatives have been comprehensively studied, providing insights into their potential as novel therapeutic agents. These studies include investigations into their non-linear optical (NLO) properties, stability arising from hyperconjugative interactions and charge delocalization, and their promising anti-TB activity based on MIC determination against MTb H37Rv. Such research underscores the versatility of 3-(Pyrazin-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole derivatives in pharmaceutical development (El-Azab et al., 2018).

Mechanism of Action

The compound is related to azetidin-3-ylmethanol derivatives, which are known to be CCR6 receptor modulators . The CCR6 receptor is a G-protein coupled receptor (GPCR) mainly expressed on effector CD4+ T helper cells, but is also present on B cells, CD8+ cytotoxic T cells, regulatory T cells (Treg), immature dendritic cells (DC), and type 3 innate lymphoid cells (ILC3) . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

properties

IUPAC Name

3-pyrazin-2-yl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c21-24(22,11-2-1-3-15-6-11)20-8-10(9-20)14-18-13(19-23-14)12-7-16-4-5-17-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHQEUGULVKYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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